7-Methoxyneochamaejasmine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

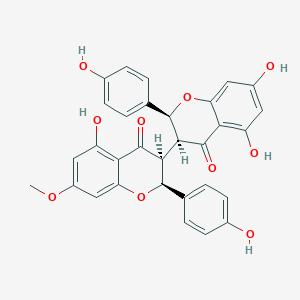

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid compound found in the roots of Stellera chamaejasme L. This compound has garnered significant interest due to its potential biological activities, including antibacterial, nematicidal, and allelopathic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyneochamaejasmine A involves several steps, including the use of various reagents and catalysts. The detailed synthetic route typically includes the following steps:

Starting Materials: The synthesis begins with the appropriate flavonoid precursors.

Methoxylation: Introduction of the methoxy group at the 7th position using methylating agents.

Cyclization: Formation of the biflavonoid structure through cyclization reactions.

Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: roots, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyneochamaejasmine A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydro derivatives.

Substitution Products: Halogenated and nitrated derivatives.

Scientific Research Applications

7-Methoxyneochamaejasmine A has a wide range of scientific research applications:

Chemistry: Used as a reference standard and synthetic precursor in various chemical studies.

Biology: Investigated for its nematicidal and antibacterial activities.

Medicine: Potential use as an active pharmaceutical ingredient due to its biological activities.

Industry: Utilized in agricultural research as a botanical bio-herbicide and anti-blight fungicide.

Mechanism of Action

The mechanism of action of 7-Methoxyneochamaejasmine A involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Neochamaejasmine B: Another biflavonoid with similar antibacterial and nematicidal activities.

Daphnoretin: A related compound with notable biological activities.

Uniqueness: 7-Methoxyneochamaejasmine A is unique due to its specific methoxy group at the 7th position, which contributes to its distinct biological activities and chemical properties .

Biological Activity

7-Methoxyneochamaejasmine A is a bioactive compound derived from the plant Stellera chamaejasme L. This compound has garnered interest due to its potential pharmacological properties, particularly in the context of its biological activity. This article reviews the current understanding of this compound, focusing on its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C30H34O5

- Molecular Weight : 556.52 g/mol

- CAS Number : 402828-38-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compound's mechanism appears to involve the inhibition of protein kinase C (PKC), which is crucial for bacterial growth and survival .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

Allelopathic Effects

This compound is also noted for its allelopathic properties, contributing to the competitive advantage of S. chamaejasme in natural ecosystems. Studies have shown that this compound can inhibit the growth of neighboring plant species, thereby affecting biodiversity and ecosystem dynamics . The allelopathic effects are attributed to its ability to alter soil microbial communities, which can lead to changes in nutrient availability and soil health.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinase C : This enzyme plays a critical role in various cellular processes, including cell growth and differentiation. By inhibiting PKC, this compound disrupts these processes in target organisms .

- Alteration of Soil Microbial Communities : The compound influences the composition and diversity of microbial populations in the rhizosphere, which can impact nutrient cycling and plant health .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

Study on Allelochemicals

In a study examining the impact of allelochemicals on soil microbial communities, it was found that higher concentrations of this compound were associated with shifts in microbial diversity. Specifically, it was positively correlated with Ascomycota and negatively correlated with Basidiomycota populations . This indicates that the compound not only affects plant growth but also plays a significant role in shaping soil ecology.

Antimicrobial Screening

A recent screening assessed the antimicrobial efficacy of various compounds, including this compound. The results highlighted its strong inhibitory effects against pathogenic bacteria at concentrations comparable to established antibiotics . This positions it as a potential candidate for further development in antimicrobial therapies.

Properties

IUPAC Name |

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-12-21(36)25-23(13-19)41-31(15-4-8-17(33)9-5-15)27(29(25)38)26-28(37)24-20(35)10-18(34)11-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXONQUVLAQIZDG-GERHYJQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)[C@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying allelochemicals in Stellera chamaejasme L.?

A1: Stellera chamaejasme L. is known for its invasive nature, and understanding the allelochemicals it produces can provide insights into its ecological impact. [, ] These compounds might play a role in inhibiting the growth of other plant species in its vicinity, giving Stellera chamaejasme L. a competitive advantage. [, ] This knowledge can be valuable for developing strategies to control its spread and manage its impact on native plant communities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.